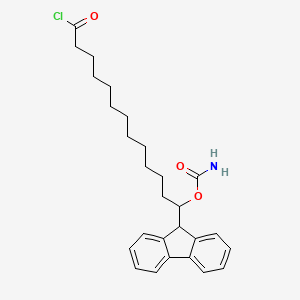
13-Chloro-1-(9H-fluoren-9-yl)-13-oxotridecylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“13-Chloro-1-(9H-fluoren-9-yl)-13-oxotridecylcarbamate” is a synthetic organic compound that features a fluorenyl group, a chloro substituent, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “13-Chloro-1-(9H-fluoren-9-yl)-13-oxotridecylcarbamate” typically involves multiple steps, including:
Formation of the Fluorenyl Intermediate: This might involve the reaction of fluorene with appropriate reagents to introduce functional groups.
Introduction of the Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Carbamate Group: This could involve the reaction of an amine with phosgene or a similar reagent to form the carbamate linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the fluorenyl group.
Reduction: Reduction reactions could target the carbonyl group in the carbamate.
Substitution: The chloro group could be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield fluorenone derivatives, while substitution could introduce various functional groups in place of the chloro group.
Scientific Research Applications
“13-Chloro-1-(9H-fluoren-9-yl)-13-oxotridecylcarbamate” could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe molecule.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in materials science, such as in the development of polymers or advanced materials.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in a biological context, the compound might interact with specific enzymes or receptors, influencing biochemical pathways. The fluorenyl group could play a role in binding interactions, while the carbamate group might be involved in covalent modifications.
Comparison with Similar Compounds
Similar Compounds
Fluorenyl Carbamates: Compounds with similar fluorenyl and carbamate groups.
Chloro-substituted Compounds: Other compounds with chloro substituents that might have similar reactivity.
Uniqueness
“13-Chloro-1-(9H-fluoren-9-yl)-13-oxotridecylcarbamate” is unique due to its specific combination of functional groups, which could confer distinct chemical and physical properties, making it valuable for specific applications.
Properties
Molecular Formula |
C27H34ClNO3 |
|---|---|
Molecular Weight |
456.0 g/mol |
IUPAC Name |
[13-chloro-1-(9H-fluoren-9-yl)-13-oxotridecyl] carbamate |
InChI |
InChI=1S/C27H34ClNO3/c28-25(30)19-9-7-5-3-1-2-4-6-8-18-24(32-27(29)31)26-22-16-12-10-14-20(22)21-15-11-13-17-23(21)26/h10-17,24,26H,1-9,18-19H2,(H2,29,31) |
InChI Key |
YJRHBUNNBHUGLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(CCCCCCCCCCCC(=O)Cl)OC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


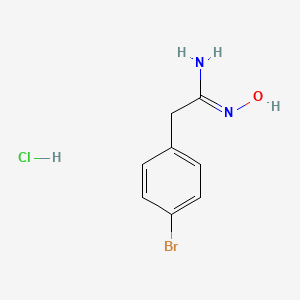
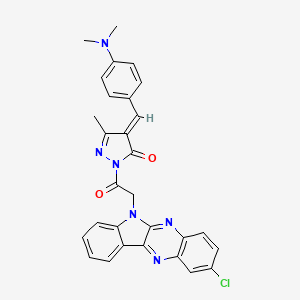
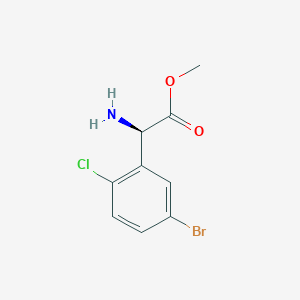
![1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone](/img/structure/B13127091.png)
![6,7'-Bis(trifluoromethyl)-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B13127093.png)
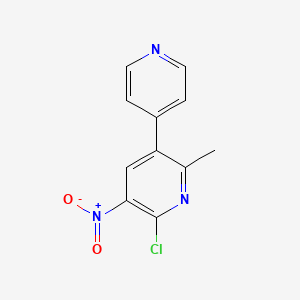
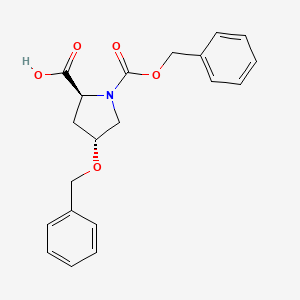
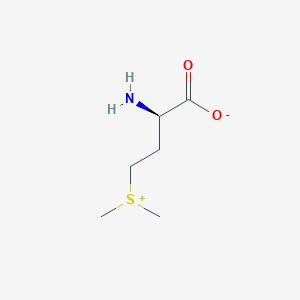
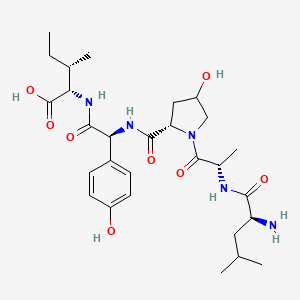

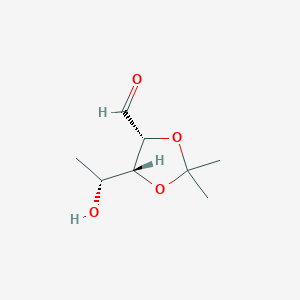
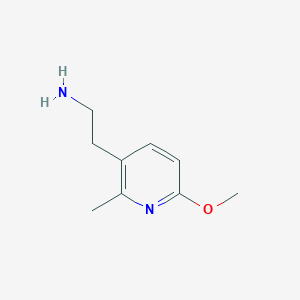

![8-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B13127139.png)
